molecular formula C5H9ClN4 B11918788 5-(Aminomethyl)pyrimidin-2-amine hydrochloride

5-(Aminomethyl)pyrimidin-2-amine hydrochloride

Cat. No.: B11918788
M. Wt: 160.60 g/mol
InChI Key: QMBQVILDMCHQKR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-2-amine hydrochloride: is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

    Functionalization: The pyrimidine ring is then functionalized with an aminomethyl group at the 5-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized pyrimidine derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical studies.

    Molecular Probes: The compound can be used as a molecular probe in biological assays.

Medicine:

    Drug Development: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

    2-Aminopyrimidine: A simpler derivative of pyrimidine with similar properties.

    4-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 4-position.

    5-Aminopyrimidine: A compound with an amino group at the 5-position, similar to 5-(Aminomethyl)pyrimidin-2-amine.

Uniqueness: 5-(Aminomethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both an aminomethyl group and a hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

5-(aminomethyl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1,6H2,(H2,7,8,9);1H

InChI Key

QMBQVILDMCHQKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)CN.Cl

Origin of Product

United States

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